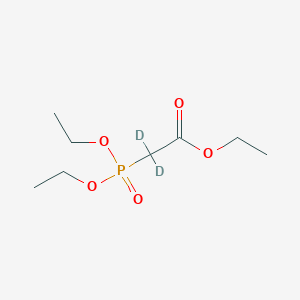

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate

Description

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate is a deuterated analog of ethyl 2-(diethoxyphosphoryl)acetate (CAS 867-13-0), where two hydrogen atoms at the α-position of the phosphoryl group are replaced with deuterium. This substitution introduces isotopic effects that may influence reaction kinetics, thermodynamic stability, and spectroscopic properties . The parent compound, ethyl 2-(diethoxyphosphoryl)acetate, is a phosphonate ester with a molecular formula of C₈H₁₇O₅P (MW 224.19) and is widely used in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions for olefin formation . The deuterated derivative retains the core structure but offers unique advantages in mechanistic studies and metabolic tracing due to deuterium's non-radioactive isotopic labeling.

Properties

IUPAC Name |

ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate typically involves the incorporation of deuterium atoms into the ethyl diethoxyphosphorylacetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can yield deuterated alcohols and other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include deuterated phosphoric acid derivatives, deuterated alcohols, and various substituted ethyl diethoxyphosphorylacetate derivatives.

Scientific Research Applications

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments.

Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways, where deuterium incorporation can provide insights into reaction mechanisms.

Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.

Industry: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. In the case of its potential therapeutic application for Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include phosphoryl acetates with varying substituents on the phosphorus atom. A comparative analysis is provided below:

*Estimated properties based on non-deuterated analog .

Spectroscopic and Analytical Differences

- NMR Spectroscopy: The deuterated compound’s ¹H NMR spectrum lacks signals for the α-hydrogens (replaced by deuterium), simplifying spectral interpretation. In contrast, the non-deuterated analog (CAS 867-13-0) shows a characteristic doublet at δ 3.2 ppm for the α-CH₂ group .

- Mass Spectrometry: The molecular ion peak for the deuterated derivative appears at m/z 226 (vs. 224 for the non-deuterated form), with fragmentation patterns indicating retention of the deuterium label .

Biological Activity

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈D₂O₅P

- Molecular Weight : Approximately 224.19 g/mol

- CAS Number : 867-13-0

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific metabolic enzymes, impacting pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

- Antiviral Activity : Research indicates that this compound has potential antiviral properties against various viruses, including HIV and HCV. It may interfere with viral replication by targeting viral proteases .

- Cell Cycle Regulation : The compound has shown effects on cell cycle progression and apoptosis, suggesting its utility in cancer therapy by inducing programmed cell death in malignant cells .

Antimicrobial Properties

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate has demonstrated broad-spectrum antimicrobial activity:

- Bacterial Infections : Effective against both Gram-positive and Gram-negative bacteria.

- Viral Infections : Inhibits replication of several viruses, including influenza and herpes simplex virus (HSV) .

Anticancer Potential

Studies have indicated that the compound can induce apoptosis in cancer cells:

- Mechanism : It activates caspase pathways leading to programmed cell death.

- Case Study : A study on breast cancer cell lines showed a significant reduction in cell viability upon treatment with Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate, indicating its potential as a chemotherapeutic agent .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria, Viruses | Enzyme inhibition, disruption of replication |

| Anticancer | Cancer Cell Lines | Induction of apoptosis via caspase activation |

| Immunomodulatory | Immune Cells | Modulation of inflammatory pathways |

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral properties of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate revealed that it reduced viral load in infected cell cultures by more than 70% compared to controls .

- Cancer Cell Apoptosis : In vitro studies on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as annexin V and propidium iodide staining .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and deuterium incorporation in Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate using spectroscopic methods?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze the NMR spectrum for the absence of protons at the 2-position, as deuterium substitution eliminates proton signals. Compare with the non-deuterated analog (e.g., Ethyl 2-(diethoxyphosphoryl)acetate in ). For example, the non-deuterated compound shows a characteristic doublet for the CH group adjacent to the phosphoryl moiety, which would be absent or altered in the deuterated form.

- Mass Spectrometry (MS) : Use high-resolution MS to detect the +2 mass shift due to deuterium substitution. The molecular ion peak should align with the calculated molecular weight (e.g., CHDOP).

- Isotopic Purity : Quantify deuterium enrichment via NMR or isotope-ratio mass spectrometry .

Q. What are the common synthetic routes for Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate, and how is deuterium introduced?

- Methodology :

- Deuterated Precursors : Use deuterated reagents (e.g., DO or CDOD) during synthesis. For example, hydrolysis of diethyl 2,2-(diethoxy)ethylphosphonate (similar to ) in deuterated acidic conditions could introduce deuterium at the 2-position.

- Reaction Optimization : Adjust reaction temperature and time to maximize isotopic incorporation. Evidence from shows that reaction conditions (e.g., NaH/THF at 0–10°C) influence yield and purity.

- Purification : Use column chromatography or recrystallization to isolate the deuterated compound and remove non-deuterated impurities .

Advanced Research Questions

Q. How does deuteration at the 2-position affect the kinetic isotope effects (KIE) in organocatalytic or enzymatic reactions involving Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate?

- Methodology :

- Reaction Rate Analysis : Compare reaction rates of deuterated vs. non-deuterated compounds in model reactions (e.g., Horner-Wadsworth-Emmons olefination). A primary KIE (>1) suggests bond cleavage at the deuterated site is rate-limiting.

- Computational Modeling : Use DFT calculations to simulate transition states and predict isotope effects, cross-referenced with experimental data .

- Case Study : In phosphonate-mediated eliminations (similar to ), deuterium substitution at the α-position could slow β-elimination steps, altering product ratios.

Q. What challenges arise in maintaining isotopic purity during multi-step syntheses of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate, and how can they be addressed?

- Methodology :

- Deuterium Loss Mitigation : Avoid protic solvents or acidic/basic conditions that promote H/D exchange. Use anhydrous deuterated solvents (e.g., DMSO-d) as in .

- In-line Monitoring : Employ real-time techniques like FTIR or Raman spectroscopy to detect isotopic exchange during synthesis .

- Stability Studies : Test the compound’s stability under storage conditions (e.g., temperature, humidity) using accelerated degradation assays .

Q. How can Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate be utilized in mechanistic studies of phosphoryl transfer reactions?

- Methodology :

- Isotopic Labeling : Use the deuterated compound to track phosphorus-oxygen bond cleavage via NMR or mass spectrometry. For example, in hydrolytic reactions, deuterium substitution at the α-position could influence hydrolysis rates due to steric or electronic effects .

- Competitive Experiments : Compare reaction pathways (e.g., nucleophilic substitution vs. elimination) between deuterated and non-deuterated analogs to identify mechanistic bottlenecks .

Q. What experimental strategies are recommended for analyzing the solvent and pH-dependent reactivity of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate?

- Methodology :

- Solvent Screening : Test reactivity in polar aprotic (e.g., THF, DMF) vs. protic solvents (e.g., MeOH) to assess solvation effects on reaction kinetics. Evidence from highlights solvent-dependent yields in phosphonate syntheses.

- pH Profiling : Conduct reactions under buffered conditions (pH 2–12) to study acid/base-catalyzed pathways. Use NMR to monitor intermediate formation .

- Temperature Gradients : Perform Arrhenius analysis to determine activation parameters (ΔH‡, ΔS‡) in different solvents .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate?

- Methodology :

- Reproducibility Checks : Replicate procedures from multiple sources (e.g., vs. ) while controlling for variables like reagent purity and equipment calibration.

- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., ChemDraw simulations) to identify outliers. For example, unexpected splitting in NMR could indicate residual protons or impurities .

- Collaborative Studies : Share samples with independent labs to verify isotopic purity and spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.